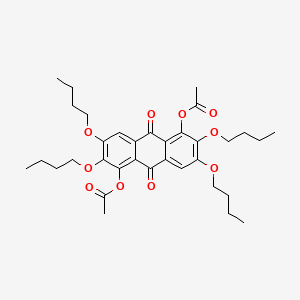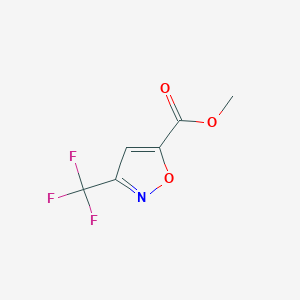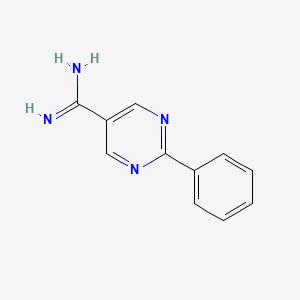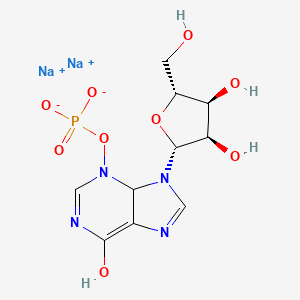
Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is a complex organic compound. It is a sodium salt derivative of a nucleotide, which plays a crucial role in various biochemical processes. This compound is significant in the fields of biochemistry and molecular biology due to its involvement in cellular metabolism and genetic information transfer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate typically involves the phosphorylation of the corresponding nucleoside. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled pH and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using nucleoside phosphorylases or chemical synthesis through multi-step processes. The choice of method depends on the desired purity and yield. Enzymatic methods are preferred for high-purity requirements, while chemical synthesis is used for large-scale production .
化学反応の分析
Types of Reactions
Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and phosphorylating agents like POCl3. The reactions are typically carried out under controlled pH and temperature to ensure specificity and yield .
Major Products
The major products formed from these reactions include various phosphorylated nucleosides, deoxy derivatives, and substituted nucleosides, which have significant applications in biochemistry and molecular biology .
科学的研究の応用
Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is widely used in scientific research, including:
Chemistry: As a precursor in the synthesis of nucleotides and nucleic acids.
Biology: In studies of DNA and RNA synthesis and repair mechanisms.
Medicine: As a potential therapeutic agent in antiviral and anticancer treatments.
Industry: In the production of nucleotide-based pharmaceuticals and biochemical reagents.
作用機序
The compound exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and metabolism. The molecular targets include DNA polymerases, RNA polymerases, and kinases, which are crucial for genetic information transfer and cellular energy metabolism .
類似化合物との比較
Similar Compounds
2-Amino-9-((2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione: A nucleoside analog with similar biochemical properties.
2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine: Another nucleoside analog used in antiviral research.
Uniqueness
Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is unique due to its specific phosphate group, which enhances its solubility and reactivity in biochemical reactions. This makes it particularly valuable in studies involving phosphorylation and nucleotide metabolism .
特性
分子式 |
C10H13N4Na2O9P |
|---|---|
分子量 |
410.18 g/mol |
IUPAC名 |
disodium;[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-4H-purin-3-yl] phosphate |
InChI |
InChI=1S/C10H15N4O9P.2Na/c15-1-4-6(16)7(17)10(22-4)13-2-11-5-8(18)12-3-14(9(5)13)23-24(19,20)21;;/h2-4,6-7,9-10,15-18H,1H2,(H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,9?,10-;;/m1../s1 |
InChIキー |
UDHMZZDVRUBUJB-ISYCWPTJSA-L |
異性体SMILES |
C1=NC2=C(N=CN(C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)OP(=O)([O-])[O-])O.[Na+].[Na+] |
正規SMILES |
C1=NC2=C(N=CN(C2N1C3C(C(C(O3)CO)O)O)OP(=O)([O-])[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


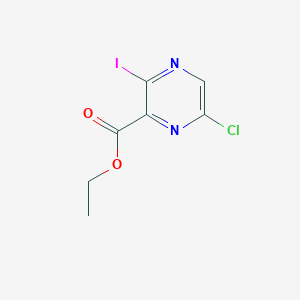

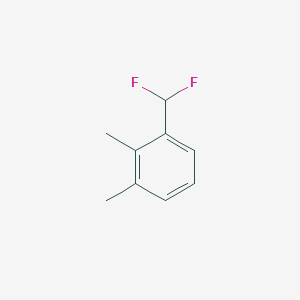
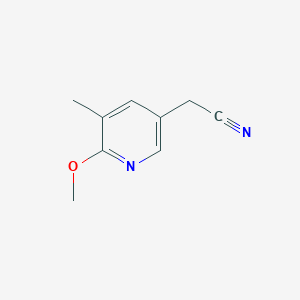
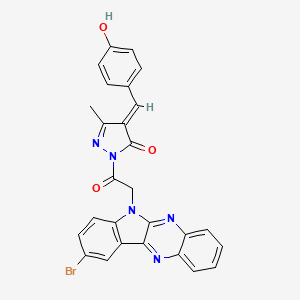
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde, 4,4'-dimethyl-](/img/structure/B13123800.png)
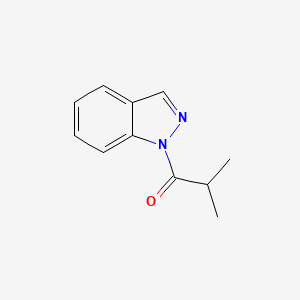
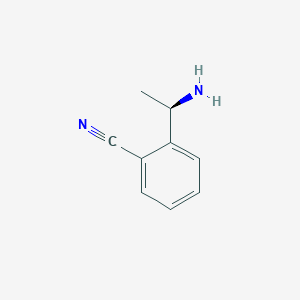

![(Z)-2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B13123813.png)
![4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13123821.png)
